4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine
Overview
Description
4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine, also known as BTPMA, is an organic compound belonging to the class of bromo compounds. It is a colorless solid with a molecular formula of C10H15BrO2 and a molecular weight of 250.14 g/mol. BTPMA is an important building block for the synthesis of various organic compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Application 1: Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 2: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Application 3: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 4: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Application 5: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 6: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
properties
IUPAC Name |
4-bromo-2-(oxan-4-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYOKMYEQZRUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-4-ylmethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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